4-(2-Formylphenoxy)benzenesulfonamide
Overview
Description
4-(2-Formylphenoxy)benzenesulfonamide is an organic compound with the molecular formula C13H11NO4S. It is a white crystalline solid with low solubility in water but can be dissolved in organic solvents. This compound is acidic and can participate in various organic synthesis reactions .
Preparation Methods
The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide typically involves the oxidation and sulfonation of phenylacetylene . The preparation process includes the following steps:
Oxidation: Phenylacetylene undergoes oxidation to form the corresponding aldehyde.
Sulfonation: The aldehyde is then subjected to sulfonation to introduce the sulfonamide group.
Chemical Reactions Analysis
4-(2-Formylphenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonamides .
Scientific Research Applications
4-(2-Formylphenoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a biochemical tool in proteomics research.
Medicine: This compound is used as an intermediate in the synthesis of antibacterial and antitumor drugs.
Mechanism of Action
The mechanism of action of 4-(2-Formylphenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to its antibacterial and antitumor properties .
Comparison with Similar Compounds
4-(2-Formylphenoxy)benzenesulfonamide can be compared with other similar compounds such as:
4-(2-Methyloxazol-4-yl)benzenesulfonamide: This compound is a potential inhibitor of human monoamine oxidase and is used in the development of antiparkinsonian agents.
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine for treating livestock diseases.
Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific structure, which allows it to be used as an intermediate in the synthesis of antibacterial and antitumor drugs, as well as its application in dye production .
Properties
IUPAC Name |
4-(2-formylphenoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c14-19(16,17)12-7-5-11(6-8-12)18-13-4-2-1-3-10(13)9-15/h1-9H,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCFGSAQWFPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654812 | |
Record name | 4-(2-Formylphenoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-00-7 | |
Record name | 4-(2-Formylphenoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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